molecular formula C20H22ClN3O2 B235588 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide

货号 B235588
分子量: 371.9 g/mol
InChI 键: IYZLKBSQWQFWAZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide, commonly referred to as ACY-1215, is a potential drug candidate that has gained significant attention in the field of cancer research. It belongs to the class of selective histone deacetylase 6 (HDAC6) inhibitors and has shown promising results in preclinical studies for the treatment of various types of cancer.

作用机制

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide is a class IIb HDAC that plays a critical role in the regulation of protein degradation and cellular homeostasis. It is involved in the deacetylation of several cytoplasmic proteins, including tubulin, HSP90, and cortactin. By inhibiting N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide, ACY-1215 promotes the accumulation of acetylated proteins, which leads to the activation of several cellular pathways, including the unfolded protein response and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACY-1215 have been extensively studied in preclinical models. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress tumor growth. ACY-1215 has also been shown to enhance the anti-tumor activity of several chemotherapeutic agents, including bortezomib and lenalidomide. In addition, ACY-1215 has been shown to modulate the immune response by promoting the activation of T cells and natural killer cells.

实验室实验的优点和局限性

One of the main advantages of ACY-1215 is its potent anti-tumor activity in preclinical models of cancer. It has also been shown to enhance the anti-tumor activity of several chemotherapeutic agents, making it a potential candidate for combination therapy. However, one of the limitations of ACY-1215 is its poor solubility, which can affect its bioavailability and pharmacokinetic properties.

未来方向

Despite the promising results obtained in preclinical studies, there is still a need for further research to fully understand the potential therapeutic applications of ACY-1215. Some of the future directions for research include:
1. Clinical trials to evaluate the safety and efficacy of ACY-1215 in cancer patients.
2. Development of more potent and selective N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide inhibitors with improved pharmacokinetic properties.
3. Investigation of the potential applications of ACY-1215 in other diseases, such as neurodegenerative disorders and autoimmune diseases.
4. Identification of biomarkers that can predict the response to ACY-1215 therapy.
Conclusion:
In conclusion, ACY-1215 is a potential drug candidate that has shown promising results in preclinical studies for the treatment of various types of cancer. Its mechanism of action involves the inhibition of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide, leading to the induction of apoptosis in cancer cells. Despite its limitations, ACY-1215 has the potential to become a valuable addition to the arsenal of cancer therapeutics. Further research is needed to fully understand its therapeutic applications and to develop more potent and selective N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide inhibitors.

合成方法

The synthesis of ACY-1215 involves several steps, starting with the reaction of 3-methylbenzoic acid with thionyl chloride to produce 3-methylbenzoyl chloride. This is then reacted with 2-amino-4-chlorophenol to form N-(2-hydroxy-3-methylbenzoyl)-2-amino-4-chlorophenol. The final step involves the reaction of N-(2-hydroxy-3-methylbenzoyl)-2-amino-4-chlorophenol with acetyl piperazine in the presence of triethylamine to yield ACY-1215.

科学研究应用

The potential therapeutic applications of ACY-1215 have been extensively studied in various preclinical models of cancer. It has been shown to exhibit potent anti-tumor activity in multiple myeloma, lymphoma, and leukemia. ACY-1215 works by inhibiting N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide, which is involved in the regulation of several cellular processes, including protein degradation, cell migration, and immune response. By inhibiting N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide, ACY-1215 promotes the accumulation of misfolded proteins and triggers the unfolded protein response, leading to the induction of apoptosis in cancer cells.

属性

产品名称

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide

分子式

C20H22ClN3O2

分子量

371.9 g/mol

IUPAC 名称

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide

InChI

InChI=1S/C20H22ClN3O2/c1-14-5-3-6-16(13-14)20(26)22-18-8-4-7-17(21)19(18)24-11-9-23(10-12-24)15(2)25/h3-8,13H,9-12H2,1-2H3,(H,22,26)

InChI 键

IYZLKBSQWQFWAZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C

规范 SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。